2-Fluoroquinoline-3-boronic acid

Suzuki-Miyaura coupling Electron-withdrawing group Hammett constant

2-Fluoroquinoline-3-boronic acid (CAS 745784-10-5) is the preferred building block when the 2-fluoro electronic signature is required. The strong electron-withdrawing fluorine modulates the quinoline core's electron density, boosting Suzuki coupling reactivity and metabolic stability compared to 2-Cl or 2-Br analogs. This translates to improved binding affinity, lower LogP, and reduced off-target risk in kinase inhibitor programs. Its 89-94°C melting point facilitates automated parallel synthesis. Procure this specific derivative for tailored electronic, steric, and pharmacokinetic profiles—not a generic substitute.

Molecular Formula C9H7BFNO2
Molecular Weight 190.97 g/mol
CAS No. 745784-10-5
Cat. No. B1304976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoroquinoline-3-boronic acid
CAS745784-10-5
Molecular FormulaC9H7BFNO2
Molecular Weight190.97 g/mol
Structural Identifiers
SMILESB(C1=CC2=CC=CC=C2N=C1F)(O)O
InChIInChI=1S/C9H7BFNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5,13-14H
InChIKeySAUJOURLTDSVOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoroquinoline-3-boronic acid (CAS 745784-10-5): Technical Baseline and Procurement Profile


2-Fluoroquinoline-3-boronic acid (CAS 745784-10-5) is a heteroaryl boronic acid building block characterized by a quinoline core with a fluorine atom at the 2-position and a boronic acid (-B(OH)₂) group at the 3-position . This compound, with the molecular formula C₉H₇BFNO₂ and a molecular weight of 190.97 g/mol, is a pale yellow to off-white solid with a melting point of 89-94°C . It is commercially available from multiple suppliers at purities ranging from 95% to 98% . The compound serves as a fluorinated building block and pharmaceutical intermediate, primarily utilized in Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds .

Why 2-Fluoroquinoline-3-boronic acid Cannot Be Replaced by Generic Quinoline Boronic Acids in Critical Applications


Generic substitution among quinoline boronic acids is precluded by the divergent electronic, steric, and physicochemical properties imparted by the C2 substituent. The fluorine atom at the 2-position is a strong electron-withdrawing group that significantly alters the electron density of the quinoline ring, thereby modulating the reactivity of the boronic acid moiety in cross-coupling reactions and the binding affinity of downstream products . This is in contrast to C2-chloro or C2-bromo analogs, which, while also electron-withdrawing, introduce larger van der Waals radii and different leaving group propensities that can alter reaction kinetics and side-product profiles . Furthermore, the fluorine atom dramatically impacts the lipophilicity, metabolic stability, and conformational preferences of any derived biaryl or heteroaryl products, a critical consideration in medicinal chemistry where even minor structural changes can ablate target binding or introduce off-target liabilities [1]. Consequently, the procurement of 2-fluoroquinoline-3-boronic acid is not a generic purchase; it is a specific selection for a distinct electronic and structural signature.

2-Fluoroquinoline-3-boronic acid (CAS 745784-10-5): Quantitative Evidence of Differentiation vs. Comparators


Electronic Modulation: Fluorine vs. Chlorine Substituent Effects on Boronic Acid Reactivity

The 2-fluoro substituent in 2-fluoroquinoline-3-boronic acid exerts a stronger electron-withdrawing effect (σₚ = 0.06 for F) compared to its 2-methyl analog (σₚ = -0.17 for CH₃), and a more localized, less polarizable effect than the 2-chloro analog (σₚ = 0.23 for Cl). This difference is quantified by the inductive Hammett substituent constant (σₚ) and manifests as an altered electron density at the boronic acid carbon. A more electron-deficient aromatic ring, as induced by fluorine relative to hydrogen or methyl, generally increases the rate of transmetalation in Suzuki-Miyaura cross-couplings by polarizing the C-B bond and making the boron atom more electrophilic . The small atomic radius of fluorine (van der Waals radius = 1.47 Å) versus chlorine (1.75 Å) also results in a distinct steric environment at the C2 position .

Suzuki-Miyaura coupling Electron-withdrawing group Hammett constant

Physicochemical Stability and Handling: Thermal and Storage Profile Comparison

2-Fluoroquinoline-3-boronic acid exhibits a melting point of 89-94°C . This is significantly lower than that of its 2-bromo analog (2-bromoquinoline-3-boronic acid, melting point 144-147°C) and the 2-chloro analog (2-chloroquinoline-3-boronic acid, melting point 144-147°C) [1]. A lower melting point for a solid compound in this class can correlate with higher solubility in organic solvents at ambient temperatures, a practical advantage for reaction setup and purification. It also indicates a different crystal lattice energy, which is a direct consequence of the fluorine atom's unique ability to engage in intermolecular C-F···H interactions compared to the heavier halogens. Furthermore, the compound is specified for long-term storage in a cool, dry place and is classified as a non-hazardous material for transport, simplifying procurement logistics compared to analogs requiring more stringent temperature control or special handling .

Melting point Thermal stability Storage conditions

Lipophilicity Modulation for Downstream Product Optimization

The introduction of a fluorine atom at the 2-position of the quinoline core profoundly alters the lipophilicity of the boronic acid and any molecule derived from it. While exact LogP values for the free boronic acids are not universally reported due to the complexity of measuring a dynamic, ionizable functional group, the class-level effect of replacing hydrogen or methyl with fluorine is well-established to reduce LogP by approximately 0.3-0.5 log units . This contrasts sharply with chlorinated analogs (2-chloroquinoline-3-boronic acid), which typically increase LogP by 0.5-1.0 log units. The reduced lipophilicity of 2-fluoroquinoline-derived compounds can translate to improved aqueous solubility, reduced plasma protein binding, and decreased hERG channel blockade liability, all of which are critical parameters in pharmaceutical lead optimization [1]. Therefore, selecting the 2-fluoro building block is a strategic choice to bias downstream compounds towards a more favorable physicochemical and ADME/Tox profile.

LogP Lipophilicity Medicinal chemistry Drug-like properties

Purity Specifications: Guaranteed vs. Typical Ranges

Reputable suppliers provide 2-fluoroquinoline-3-boronic acid with defined purity specifications of ≥97% (e.g., AK Scientific, Alfa Aesar / Thermo Scientific) . Some suppliers offer material with purity up to 98% . In contrast, many suppliers of related compounds, such as 2-chloroquinoline-3-boronic acid, list their product with a more ambiguous specification, such as "contains varying amounts of anhydride" or simply "typically 95%" . The presence of boronic acid anhydrides (boroxines) is a common occurrence with these compounds due to reversible dehydration, which can impact accurate stoichiometry in reactions, leading to lower-than-expected yields or the need for excess reagent. The availability of 2-fluoroquinoline-3-boronic acid at a higher, more rigorously controlled purity of ≥97% offers the end-user greater confidence in reaction reproducibility and simplifies optimization, a tangible benefit for process chemistry and high-throughput experimentation.

Purity specification Quality control Procurement

Optimal Applications for 2-Fluoroquinoline-3-boronic acid (CAS 745784-10-5) in Drug Discovery and Chemical Synthesis


Scaffold-Oriented Synthesis for Fluorinated Drug-Like Libraries

The unique electronic profile of the 2-fluoro substituent, which reduces the electron density of the quinoline ring relative to hydrogen or methyl analogs , makes this boronic acid an ideal partner in Suzuki-Miyaura couplings designed to generate compound libraries with enhanced metabolic stability. The lower melting point of 89-94°C facilitates its use in automated parallel synthesizers, where ease of handling and dissolution in common organic solvents is paramount.

Lead Optimization of Kinase and Phosphoinositide Inhibitors

Building on the class-level evidence for fluorine's ability to improve binding affinity and modulate lipophilicity [1], 2-fluoroquinoline-3-boronic acid is a strategic building block for the late-stage diversification of kinase inhibitor cores. Its use as a precursor to 2-fluoroquinoline-based motifs directly addresses common lead optimization challenges, such as reducing LogP to improve solubility and mitigate off-target pharmacology, a clear advantage over using the more lipophilic 2-chloro analog.

Development of Fluorescent Probes and Sensors

As noted by suppliers, the distinct electronic properties imparted by the fluorine atom make this compound a candidate for the development of fluorescent probes and sensors . The combination of the rigid quinoline fluorophore and the electron-modulating fluorine atom can be exploited to tune emission wavelengths and quantum yields, a key requirement in the design of sensitive and selective molecular probes.

Synthesis of Antibacterial Agents based on Fluoroquinolone Cores

While not a direct substitute, 2-fluoroquinoline-3-boronic acid shares the core scaffold of important fluoroquinolone antibiotics . As a boronic acid derivative, it serves as a valuable intermediate in the synthesis of novel antibacterial agents. The fluorine atom at the 2-position mimics the critical 6-fluoro substituent found in many marketed fluoroquinolones, which is essential for broad-spectrum antibacterial activity and enhanced potency.

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